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molecular formula C10H8BrN B1602003 3-Bromo-6-methylquinoline CAS No. 66438-78-6

3-Bromo-6-methylquinoline

Cat. No. B1602003
M. Wt: 222.08 g/mol
InChI Key: IJWMQFNPEIICOS-UHFFFAOYSA-N
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Patent
US08927577B2

Procedure details

6-Methylquinoline (1.9906 g, 13.903 mmol) was dissolved in 20 mL of carbon tetrachloride. Bromine (0.72 mL, 14 mmol) was added dropwise to the reaction solution and the suspension was heated to reflux (80° C.). Pyridine (1.15 mL, 13.9 mmol) was added while reaction was heating to 80° C. and the reaction was allowed to stir at reflux for 1.5 hours. The reaction was cooled to room temperature and diluted with dichloromethane. The reaction was washed with water and the organic was dried over sodium sulfate, filtered and concentrated to give a thick brown oil that solidified upon standing. The crude solid was purified on an 80 g silica gel ISCO column eluting with a very slow gradient: 0% to 15% to 20% ethyl acetate in heptanes to give the desired 3-bromo-6-methylquinoline. 1H NMR (400 MHz, CDCl3) δ ppm 2.52 (s, 3H) 7.47 (s, 1H) 7.54 (dd, J=8.59, 1.95 Hz, 1H) 7.95 (d, J=8.59 Hz, 1H) 8.19 (d, J=2.15 Hz, 1H) 8.81 (d, J=2.34 Hz, 1H). GCMS=221 at 2.93 minutes.
Quantity
1.9906 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[Br:12]Br.N1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.ClCCl>[Br:12][C:6]1[CH:7]=[N:8][C:9]2[C:4]([CH:5]=1)=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
1.9906 g
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.72 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
was heating to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
The reaction was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a thick brown oil that
CUSTOM
Type
CUSTOM
Details
The crude solid was purified on an 80 g silica gel ISCO column
WASH
Type
WASH
Details
eluting with a very slow gradient

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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